3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide
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Overview
Description
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical properties .
Preparation Methods
The synthesis of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of acids or acyl chlorides as catalysts . Industrial production methods may involve more efficient and scalable processes, such as base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .
Chemical Reactions Analysis
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that modulate the activity of target proteins. The benzothiazole ring system is known to interact with various biological pathways, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its antimicrobial properties.
6-nitrobenzothiazole: Used in the synthesis of dyes and pigments.
2-arylbenzothiazole: Investigated for its anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7(2)5-11(16)14-12-13-9-4-3-8(15(17)18)6-10(9)19-12/h3-6H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYARLIGRFLDRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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